4-[3-(Tert-butyl)phenoxy]aniline
Description
4-[3-(Tert-butyl)phenoxy]aniline is an aromatic amine derivative featuring a diphenyl ether backbone. The compound consists of an aniline group (NH₂-substituted benzene) linked via an oxygen atom to a second benzene ring substituted with a tert-butyl group at the 3-position. This structure confers unique steric and electronic properties, making it valuable in pharmaceutical and agrochemical synthesis. The tert-butyl group enhances lipophilicity and metabolic stability, while the amino group serves as a reactive site for further derivatization.
Properties
IUPAC Name |
4-(3-tert-butylphenoxy)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO/c1-16(2,3)12-5-4-6-15(11-12)18-14-9-7-13(17)8-10-14/h4-11H,17H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHFNZSYJILMERN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC=C1)OC2=CC=C(C=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[3-(Tert-butyl)phenoxy]aniline typically involves the reaction of 3-(tert-butyl)phenol with aniline in the presence of a suitable catalyst. One common method is the use of a palladium-catalyzed Suzuki-Miyaura coupling reaction. This reaction involves the coupling of a boronic acid derivative of 3-(tert-butyl)phenol with an aniline derivative under mild conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents, temperature, and pressure conditions are critical factors in scaling up the production process.
Chemical Reactions Analysis
Types of Reactions: 4-[3-(Tert-butyl)phenoxy]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under controlled conditions.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
4-[3-(Tert-butyl)phenoxy]aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[3-(Tert-butyl)phenoxy]aniline involves its interaction with specific molecular targets. The phenoxy and tert-butyl groups can influence the compound’s binding affinity and selectivity towards enzymes or receptors. The exact pathways and targets depend on the specific application and context of use. For instance, in medicinal chemistry, it may act as an inhibitor or modulator of certain enzymes involved in disease pathways .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
*Estimated based on structural similarity to ; †Predicted based on analog data.
Substituent Effects
- The 4-position tert-butyl may also enhance symmetry, affecting crystallinity (higher melting point: 83–84°C).
- Halogenation: Chloro (3-Chloro-4-[4-(tert-pentyl)phenoxy]aniline ) and bromo (5-Bromo-2-[4-(tert-butyl)phenoxy]aniline ) substituents increase molecular weight and electron-withdrawing effects, reducing the amino group’s basicity. These derivatives are useful in Suzuki-Miyaura coupling reactions.
Electronic and Steric Properties
- Electron-withdrawing groups (e.g., CF₃O in ) decrease the amino group’s electron density, lowering pKa and reactivity in electrophilic substitutions.
Biological Activity
4-[3-(Tert-butyl)phenoxy]aniline is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the compound's biological properties, including its antimicrobial and anticancer effects, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C16H19NO
- Molecular Weight : 241.33 g/mol
The compound features a phenoxy group attached to an aniline moiety, with a tert-butyl substituent that enhances its lipophilicity and biological activity.
Antimicrobial Activity
This compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, as summarized in the table below:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.070 - 8.95 µM |
| Enterococcus faecalis | 4.66 - 35.8 µM |
| Mycobacterium tuberculosis | 18.7 µM |
These findings indicate that the compound possesses microbicidal properties, making it a potential candidate for further development as an antimicrobial agent .
Anticancer Activity
Research has also focused on the anticancer properties of this compound. It has shown cytotoxic effects against various cancer cell lines, including:
- Cell Lines Studied : A549 (lung cancer), MDA-MB-231 (breast cancer), HeLa (cervical cancer), HT-29 (colon cancer).
- IC50 Values : The IC50 values for these cell lines range from approximately 3 to 6 µM.
The mechanism of action appears to involve the inhibition of tubulin polymerization and induction of apoptosis in cancer cells, leading to cell cycle arrest in the G2/M phase .
The biological activity of this compound can be attributed to its interaction with specific molecular targets. It may bind to enzymes or receptors involved in cellular signaling pathways, modulating their activity and triggering biochemical cascades associated with cell proliferation and survival .
Structure-Activity Relationship (SAR)
Understanding SAR is crucial for optimizing the biological efficacy of this compound. Modifications to the phenoxy or tert-butyl groups can significantly influence its biological activity:
- Phenoxy Substitution : Variations in the phenoxy group can alter lipophilicity and receptor binding affinity.
- Tert-butyl Group : This group enhances metabolic stability and may improve bioavailability.
Case Studies
Several studies have highlighted the potential applications of this compound:
- Antimicrobial Study : A recent investigation demonstrated its effectiveness against multidrug-resistant strains of bacteria, suggesting its utility in treating infections where conventional antibiotics fail.
- Cancer Research : In preclinical models, this compound showed promise in inhibiting tumor growth and metastasis, warranting further exploration in clinical settings .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
